molecular formula C18H21N3O3S B4546986 2-[3-(3,4-dihydroxyphenyl)propanoyl]-N-(2-phenylethyl)hydrazinecarbothioamide

2-[3-(3,4-dihydroxyphenyl)propanoyl]-N-(2-phenylethyl)hydrazinecarbothioamide

Cat. No.: B4546986
M. Wt: 359.4 g/mol
InChI Key: SKHWVWBEWGJBGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(3,4-dihydroxyphenyl)propanoyl]-N-(2-phenylethyl)hydrazinecarbothioamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a dihydroxyphenyl group, a propanoyl group, and a phenylethyl hydrazinecarbothioamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(3,4-dihydroxyphenyl)propanoyl]-N-(2-phenylethyl)hydrazinecarbothioamide typically involves multiple steps, starting with the preparation of the dihydroxyphenyl propanoyl intermediate. This intermediate is then reacted with phenylethyl hydrazinecarbothioamide under controlled conditions to form the final compound. Common reagents used in these reactions include methanesulfonic acid, methanol, and various catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization and chromatography to isolate the desired product from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

2-[3-(3,4-dihydroxyphenyl)propanoyl]-N-(2-phenylethyl)hydrazinecarbothioamide undergoes various chemical reactions, including:

    Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.

    Reduction: The carbonyl group in the propanoyl moiety can be reduced to an alcohol.

    Substitution: The hydrazinecarbothioamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.

Major Products

Major products formed from these reactions include quinones, alcohols, and substituted hydrazinecarbothioamides, depending on the specific reaction and conditions employed .

Scientific Research Applications

2-[3-(3,4-dihydroxyphenyl)propanoyl]-N-(2-phenylethyl)hydrazinecarbothioamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[3-(3,4-dihydroxyphenyl)propanoyl]-N-(2-phenylethyl)hydrazinecarbothioamide involves its interaction with various molecular targets and pathways. The compound’s dihydroxyphenyl group can scavenge free radicals, providing antioxidant effects. Additionally, it can modulate cellular signaling pathways involved in inflammation and wound healing, promoting tissue repair and regeneration .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(3,4-dihydroxyphenyl)propanoyl]-N-(2-phenylethyl)hydrazinecarbothioamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo multiple types of chemical reactions and its potential therapeutic applications make it a valuable compound for research and development.

Properties

IUPAC Name

1-[3-(3,4-dihydroxyphenyl)propanoylamino]-3-(2-phenylethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3S/c22-15-8-6-14(12-16(15)23)7-9-17(24)20-21-18(25)19-11-10-13-4-2-1-3-5-13/h1-6,8,12,22-23H,7,9-11H2,(H,20,24)(H2,19,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKHWVWBEWGJBGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=S)NNC(=O)CCC2=CC(=C(C=C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3-(3,4-dihydroxyphenyl)propanoyl]-N-(2-phenylethyl)hydrazinecarbothioamide
Reactant of Route 2
Reactant of Route 2
2-[3-(3,4-dihydroxyphenyl)propanoyl]-N-(2-phenylethyl)hydrazinecarbothioamide
Reactant of Route 3
2-[3-(3,4-dihydroxyphenyl)propanoyl]-N-(2-phenylethyl)hydrazinecarbothioamide
Reactant of Route 4
Reactant of Route 4
2-[3-(3,4-dihydroxyphenyl)propanoyl]-N-(2-phenylethyl)hydrazinecarbothioamide
Reactant of Route 5
2-[3-(3,4-dihydroxyphenyl)propanoyl]-N-(2-phenylethyl)hydrazinecarbothioamide
Reactant of Route 6
2-[3-(3,4-dihydroxyphenyl)propanoyl]-N-(2-phenylethyl)hydrazinecarbothioamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.